Product packaging for Hexafluoroacetone(Cat. No.:CAS No. 10057-27-9)

Hexafluoroacetone

Cat. No.: B1148349
CAS No.: 10057-27-9
M. Wt: 220.07
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Hexafluoroacetone's Significance in Chemical Science

This compound (B58046) (HFA), with the chemical formula (CF₃)₂CO, is a perfluorinated ketone that holds a significant position in modern chemical science. nih.govebi.ac.uk Structurally analogous to acetone (B3395972), its chemical reactivity is profoundly different, a distinction primarily attributed to the powerful electron-withdrawing nature of its six fluorine atoms. ebi.ac.ukwikipedia.org This electronic feature renders the carbonyl carbon exceptionally electrophilic, making HFA a highly reactive compound and a versatile synthon in organic and inorganic reactions. wikipedia.orgdrugfuture.com

The importance of HFA is underscored by its role as a key building block and intermediate in the synthesis of a wide array of valuable compounds. wikipedia.orgnfil.in It is indispensable in the production of high-performance fluoropolymers, advanced pharmaceuticals, and specialized agricultural chemicals. drugfuture.comchemicalbook.commarketresearchintellect.com A notable application is its use as a precursor for producing hexafluoroisopropanol, a critical solvent and intermediate. wikipedia.orgthieme-connect.com Furthermore, HFA is used to synthesize other important monomers and chemical intermediates, including bisphenol AF, which serves as a crosslinker for fluoroelastomers, and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride. wikipedia.orgnfil.in Its unique reactivity also allows it to function as a solvent for various polymers such as polyamides and polyesters. chemicalbook.comchenguang-chemi.com

Historical Context of this compound Research and Development

The first documented synthesis of this compound was achieved in 1941 by N. Fukuhara and L.A. Bigelow. drugfuture.comfluorine1.ru Their method involved the direct, gas-phase fluorination of acetone using a fluorine-nitrogen mixture over a copper gauze catalyst. fluorine1.rufluorine1.ru However, this pioneering process was difficult to control and resulted in low yields, typically between 5-10%, alongside a mixture of other fluorinated products. fluorine1.rufluorine1.ru

Subsequent research focused on developing more efficient and safer synthetic routes. An improved method involved the oxidation of perfluoroisobutene with potassium permanganate (B83412). cdnsciencepub.comcdnsciencepub.com Over time, the most viable industrial-scale production method emerged from the halogen exchange reaction of hexachloroacetone (B130050) with hydrogen fluoride (B91410) (HF). wikipedia.orgfluorine1.ru This process, often catalyzed by chromium-based catalysts, provides high conversion rates and has become a cornerstone of commercial HFA production. fluorine1.rufluorine1.ru Other synthetic strategies have also been explored, including the isomerization of hexafluoropropylene oxide catalyzed by Lewis acids like antimony pentafluoride. wikipedia.orgfluorine1.rufluorine1.ru These developments have made HFA more accessible, paving the way for its widespread application in academic and industrial research.

Scope and Research Questions for this compound Investigations

The unique chemical properties of this compound have spurred a broad range of research investigations aimed at harnessing its reactivity. A primary area of research focuses on its application as both a protecting and an activating reagent, particularly in peptide and amino acid chemistry. drugfuture.comsemanticscholar.orgnih.gov HFA reacts with amino acids to form 1,3-oxazolidin-5-ones, simultaneously protecting the amino group and activating the carboxyl group for peptide bond formation. semanticscholar.orgresearchgate.net This has been explored for the synthesis of complex peptides, including depsipeptides, which contain ester linkages. researchgate.net

Another significant research avenue involves the use of HFA in analytical chemistry, specifically in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. drugfuture.comacs.org HFA forms stable adducts with compounds containing active hydrogen atoms, such as alcohols and mercaptans. wikipedia.orgacs.orgorgsyn.org The resulting ¹⁹F NMR chemical shifts are characteristic of the original compound's structure, providing a powerful tool for characterization and quantitative analysis. acs.orgacs.org

In materials science, research questions revolve around incorporating HFA into polymers to create materials with enhanced thermal stability and chemical resistance. drugfuture.commarketresearchintellect.com Its derivatives are crucial for manufacturing specialty coatings and materials used in demanding environments. marketresearchintellect.com Recent studies have also investigated the use of HFA hydrates as a solvent in the synthesis of SiO₂-based aerogels, demonstrating its ability to influence the physicochemical properties of the final material. researchgate.net Ongoing research continues to explore the fundamental reactivity of HFA, its spectroscopic properties, and novel applications in fields ranging from electronics to medicine. marketresearchintellect.commdpi.com

Detailed Research Findings

This compound is a nonflammable, colorless gas with a characteristic musty odor. wikipedia.orgchemicalbook.com Its high reactivity is a central theme in its research. Unlike acetone, HFA readily reacts with water to form a stable geminal diol, often referred to as HFA hydrate (B1144303). wikipedia.orgchenguang-chemi.com The equilibrium constant for this hydration is remarkably high (Keq ≈ 10⁶ M⁻¹), in stark contrast to the unfavorable equilibrium for acetone (Keq ≈ 10⁻³ M⁻¹). wikipedia.org This hydrate is acidic and exists in various forms, such as the dihydrate and trihydrate. scbt.comontosight.ai Dehydration of these hydrates can be accomplished using agents like hot sulfuric acid or by distillation with hydrogen fluoride. wikipedia.orggoogle.com

The electrophilicity of HFA's carbonyl carbon makes it a target for a wide range of nucleophiles. wikipedia.orgorgsyn.org It readily forms adducts with compounds containing active hydrogen, a property exploited in analytical NMR studies. acs.org Its reaction with ammonia (B1221849) produces a hemiaminal, which can be dehydrated to form the stable this compound imine. wikipedia.org

In organic synthesis, HFA serves as a versatile building block. It is a key intermediate in the production of the widely used solvent hexafluoroisopropanol (HFIP) via reduction. wikipedia.orgthieme-connect.com It is also critical in the synthesis of the inhalation anesthetic Sevoflurane. fluorine1.ru In polymer chemistry, HFA is used to produce monomers like bisphenol AF, a cross-linking agent that imparts superior properties to fluoroelastomers. wikipedia.orgnfil.in Furthermore, HFA is employed as a protecting and activating group in the synthesis of complex molecules like peptides. It can react with α-amino acids or α-hydroxy acids to form five-membered heterocyclic rings (oxazolidinones or dioxolanones), which facilitates selective chemical modifications. ebi.ac.uksemanticscholar.orgresearchgate.net

Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₃F₆O wikipedia.orgdrugfuture.com
Molar Mass 166.02 g/mol wikipedia.org
Appearance Colorless gas nih.govwikipedia.org
Odor Musty wikipedia.orgchemicalbook.com
Boiling Point -27.4 to -28 °C wikipedia.orgdrugfuture.comchemicalbook.com
Melting Point -122 to -129 °C wikipedia.orgdrugfuture.comfluorine1.ru
Density (liquid) 1.32 g/mL wikipedia.org
Vapor Pressure 5.8 atm at 20 °C wikipedia.org
Solubility in Water Reacts to form hydrates nih.govwikipedia.org

Spectroscopic Data for this compound

Spectroscopic Parameter Value/Description Source(s)
UV Absorption Maximum (λmax) 302 nm drugfuture.com
¹⁹F NMR (Adduct with H₂O) Singlet at +5.03 ppm (relative to TFA) acs.org
¹⁹F NMR (Free Ketone in Ethyl Acetate) Singlet at -2.32 ppm (relative to TFA) acs.org
Structural Feature (C-O bond length) 124.6 pm ebi.ac.ukwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6F6O4 B1148349 Hexafluoroacetone CAS No. 10057-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F6O/c4-2(5,6)1(10)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZWSGALLODQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F6O, Array
Record name HEXAFLUOROACETONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3566
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAFLUOROACETONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10543-95-0 (monohydrate), 13098-39-0 (sesquihydrate), 32836-39-8 (dihydrate), 34202-69-2 (trihydrate)
Record name Hexafluoroacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9043778
Record name Hexafluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hexafluoroacetone is a colorless, toxic, and highly reactive gas. At ambient temperatures, it is likely to generate a considerable amount of vapor. It is an irritant to skin, eyes and mucous membranes and is toxic by ingestion, skin absorption, and inhalation. When heated to high temperatures it emits toxic fluoride fumes. Prolonged exposure of the container to fire or intense heat may cause it to violently rupture and rocket. It is used in the production of other chemicals., Liquid, Colorless gas with a musty odor. [Note: Shipped as a liquefied compressed gas.]; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a musty odor., Colorless gas with a musty odor. [Note: Shipped as a liquefied compressed gas.]
Record name HEXAFLUOROACETONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3566
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Propanone, 1,1,1,3,3,3-hexafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexafluoroacetone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/509
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name HEXAFLUOROACETONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAFLUOROACETONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/483
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexafluoroacetone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0319.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

-18 °F at 760 mmHg (NIOSH, 2023), -27 °C, -28 °C, -18 °F
Record name HEXAFLUOROACETONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3566
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAFLUOROACETONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAFLUOROACETONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/483
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexafluoroacetone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0319.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Reacts with water (NIOSH, 2023), Solubility in water: reaction, releasing heat, Reacts
Record name HEXAFLUOROACETONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3566
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAFLUOROACETONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Hexafluoroacetone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0319.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.33 G/ML @ 25 °C (LIQUID), DENSITY: 1.65 @ 25 °C (LIQUID), 5.76(relative gas density)
Record name 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexafluoroacetone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0319.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

5.76 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.7
Record name HEXAFLUOROACETONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3566
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAFLUOROACETONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

5.8 atm (NIOSH, 2023), 5.0 mm Hg @ 25 °C, from experimentally derived coefficients, 5.8 atm
Record name HEXAFLUOROACETONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3566
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAFLUOROACETONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/483
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexafluoroacetone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0319.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

COLORLESS GAS, Colorless gas [Note: Shipped as a liquefied compressed gas].

CAS No.

684-16-2
Record name HEXAFLUOROACETONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3566
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexafluoroacetone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=684-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexafluoroacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexafluoroacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexafluoroacetone
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/hexafluoroacetone-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name 2-Propanone, 1,1,1,3,3,3-hexafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexafluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexafluoroacetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXAFLUOROACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKU9463N1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAFLUOROACETONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAFLUOROACETONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/483
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2-Propanone, 1,1,1,3,3,3-hexafluoro-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/UC256250.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-188 °F (NIOSH, 2023), -125.45 °C @ 101.3 kPa, -129 °C, -188 °F
Record name HEXAFLUOROACETONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3566
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAFLUOROACETONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAFLUOROACETONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/483
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexafluoroacetone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0319.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthetic Methodologies for Hexafluoroacetone and Its Intermediates

Established Laboratory-Scale Synthesis Pathways

Synthesis from Hexafluoropropylene (HFP) and Sulfur

A laboratory-scale synthesis of hexafluoroacetone (B58046) begins with hexafluoropropylene (HFP). In this initial step, potassium fluoride (B91410) (KF) catalyzes the reaction between HFP and elemental sulfur to produce the 1,3-dithietane (B8821032) dimer of hexafluorothioacetone (B74735). wikipedia.org This dimer is then oxidized using potassium iodate (B108269) to yield this compound. wikipedia.org A notable advantage of this method is the use of dimethylformamide as a solvent, which allows the reaction to proceed at atmospheric pressure and moderate temperatures, resulting in a cleaner product. orgsyn.org The reaction of HFP with sulfur in the presence of a catalyst like dimethylformamide converts the monomeric hexafluorothioacetone into its dimeric form, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane. google.com

Improved Synthesis from Tetrafluoroethylene (B6358150) and Perfluoroisobutene

An enhanced method for synthesizing this compound involves the use of tetrafluoroethylene and perfluoroisobutene. cdnsciencepub.com In this process, Teflon is depolymerized to tetrafluoroethylene, which is then dimerized to yield perfluoroisobutene. cdnsciencepub.comcdnsciencepub.com Subsequent oxidation of the perfluoroisobutene with aqueous potassium permanganate (B83412) at a controlled temperature of 35–40 °C produces this compound hydrate (B1144303) with a reported yield of 75%. cdnsciencepub.comcdnsciencepub.com

Isomerization of Hexafluoro-1,2-epoxypropane Catalyzed by Titanium Oxides

This compound can be produced with high selectivity through the isomerization of hexafluoro-1,2-epoxypropane (HFPO). google.comgoogle.com This reaction is effectively catalyzed by titanium oxides or fluorinated titanium oxides. google.com The process demonstrates excellent selectivity, exceeding 95%. The isomerization can be carried out using various known reactors, such as tubular or fluidized bed reactors. google.com The resulting this compound can then be absorbed into water to form the hydrate, which can be further purified. google.com This method is considered an ideal preparation route due to its simple process, mild reaction conditions, and high product yield. google.com

Halogen Exchange of Hexachloroacetone (B130050)

A well-established industrial method for producing this compound is the halogen exchange reaction of hexachloroacetone with anhydrous hydrogen fluoride (HF). wikipedia.orgfluorine1.ru This gas-phase reaction is conducted at high temperatures over a catalyst, typically a trivalent chromium compound. google.comgoogle.comjustia.com However, this process presents challenges, including the high boiling point of hexachloroacetone, which complicates its vaporization at industrial pressures. google.comjustia.com Incomplete conversion can also lead to the formation of toxic chlorofluoroacetone byproducts. google.comjustia.com In one variation, hexachloroacetone was fluorinated over a catalyst at 250°C, resulting in an 81% yield of HFA. fluorine1.ru

Permanganate Oxidation of Perfluoroisobutylene (B1208414)

The oxidation of perfluoroisobutylene (PFIB) using potassium permanganate is another route to this compound. wikipedia.orggoogle.com This method is recognized as a potential pathway, though the high toxicity of perfluoroisobutylene is a significant drawback. google.comwikipedia.org The reaction involves the direct oxidation of PFIB to yield HFA. google.com An improved synthesis reported a 75% yield of this compound hydrate when oxidizing perfluoroisobutene with aqueous potassium permanganate at 35–40 °C. cdnsciencepub.com

Pyrolysis of Hexafluorothioacetone Dimer

This compound can also be prepared through the pyrolysis of the hexafluorothioacetone dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane. google.comresearchgate.net The dimer is generated from the reaction of hexafluoropropene (B89477) with sulfur. google.com The subsequent pyrolysis of this dimer regenerates the monomeric hexafluorothioacetone, which can then be converted to this compound. researchgate.netresearchgate.net One method involves the gas-phase oxidation of the dimer with nitric oxide or sulfur dioxide at 650°C. google.com A liquid-phase process has also been developed, which involves reacting the dimer in an aprotic solvent with an oxidizing agent at elevated temperatures. google.com

Data Tables

Table 1: Comparison of this compound Synthesis Methods

Synthetic MethodStarting Material(s)Key Reagents/CatalystsReported YieldKey Feature
From HFP and SulfurHexafluoropropylene, SulfurPotassium fluoride, Potassium iodate, Dimethylformamide-Convenient laboratory-scale synthesis. wikipedia.orgorgsyn.org
From Tetrafluoroethylene and PerfluoroisobuteneTetrafluoroethylene, PerfluoroisobutenePotassium permanganate75%Improved synthesis with high yield. cdnsciencepub.com
Isomerization of HFPOHexafluoro-1,2-epoxypropaneTitanium oxides/Fluorinated titanium oxides>95% selectivityHigh selectivity and mild conditions. google.com
Halogen ExchangeHexachloroacetoneAnhydrous hydrogen fluoride, Chromium catalyst81%Established industrial method. fluorine1.ru
Permanganate OxidationPerfluoroisobutylenePotassium permanganate75%Direct oxidation route. cdnsciencepub.com
Pyrolysis of DimerHexafluorothioacetone dimerNitric oxide/Sulfur dioxide (gas-phase) or various oxidizing agents (liquid-phase)-Utilizes an intermediate dimer. google.com

Industrial Production Routes and Optimization

Industrial synthesis of this compound (HFA) has evolved to include several key methodologies. These routes are continuously optimized to improve yield, selectivity, and process efficiency.

One industrial route for this compound production is the Lewis acid-catalyzed oxidation of hexafluoropropylene (HFP). wikipedia.org This method involves reacting HFP with oxygen over a catalyst. fluorine1.ru The choice of catalyst is crucial for the reaction's success, influencing both conversion rates and selectivity towards HFA. fluorine1.ru

Various metal oxides have been investigated for this process. Catalysts such as tin (IV) oxide (SnO₂) and iron (III) oxide (Fe₂O₃) have demonstrated effectiveness. fluorine1.ru For instance, using an SnO₂ catalyst at 250°C, a 70.6% conversion of HFP was achieved with a 53.9% selectivity to HFA. fluorine1.ru Under identical conditions, an Fe₂O₃ catalyst resulted in 49.3% conversion and 52.4% selectivity. fluorine1.ru

Fluorinated aluminum oxide (Al₂O₃) is another commonly used catalyst system. fluorine1.ru The performance of fluorinated Al₂O₃ can be influenced by the presence of water. In one study, a mixture of HFP and oxygen, containing a small amount of water, was passed over a fluorinated Al₂O₃ catalyst at 175°C, achieving 15.4% conversion and 70.4% selectivity over 450 hours. fluorine1.ru Another approach involves the rearrangement of hexafluoropropylene oxide, an intermediate formed from HFP oxidation, using Lewis acids like aluminum chloride (AlCl₃) to yield HFA. wikipedia.orgsmolecule.comgoogle.com

Detailed findings on HFP oxidation with various catalysts are presented below.

CatalystTemperature (°C)HFP Conversion (%)HFA Selectivity (%)Byproducts
SnO₂25070.653.9CF₄, COF₂
Fe₂O₃25049.352.4CF₄, COF₂
In₂O₃25054.152.2CF₄, COF₂
Fluorinated Al₂O₃ (with H₂O)17515.470.4Not specified
0.5% Pd/C15054.787.4Not specified
5% Ru/C12063.287.4Not specified

This table summarizes research findings on the catalytic oxidation of hexafluoropropylene to this compound. fluorine1.ru

Continuous flow chemistry has emerged as a superior alternative to traditional batch synthesis for HFA, addressing issues like harsh reaction conditions and low selectivity. researchgate.netresearchgate.net This technology offers enhanced safety, precise control over reaction parameters, and the ability to suppress side reactions effectively. thieme-connect.de

A significant advancement in continuous flow synthesis is the use of micro packed-bed reactors (MPBRs). researchgate.netresearchgate.net These systems, which contain a packed bed of a heterogeneous catalyst, offer a large surface-area-to-volume ratio, leading to superior mass and heat transfer compared to conventional reactors. acs.orgmdpi.com For the synthesis of HFA, an MPBR is filled with Lewis acid catalysts to facilitate the reaction. researchgate.netresearchgate.net This approach minimizes mass and heat transfer limitations and achieves higher productivity in terms of space-time yield. acs.org The continuous flow process in an MPBR allows for stable and efficient production, as demonstrated in related hydrogenations that have been successfully operated for extended periods. acs.orgresearchgate.net

To further refine continuous flow synthesis, machine learning algorithms are employed for process optimization. researchgate.netresearchgate.net Conventional batch synthesis of HFA can be inefficient, requiring high temperatures (up to 200 °C) and suffering from low selectivity. researchgate.netresearchgate.net By integrating machine learning, specifically Bayesian Optimization (BO) and the multi-objective optimization algorithm qNEHVI, researchers can efficiently determine the optimal reaction conditions. researchgate.netresearchgate.net

This approach seeks a compromise between conflicting objectives, such as achieving high conversion rates while maintaining low energy costs. researchgate.netresearchgate.net In a study on HFA synthesis in an MPBR, a BO model guided the experiments. researchgate.net After just 14 rounds, the algorithm identified optimal conditions that yielded a 98.6% conversion and 99.9% selectivity. researchgate.netresearchgate.net This demonstrates that machine learning is a powerful tool for the multi-objective optimization of heterogeneous catalysis in continuous flow systems. researchgate.netacs.org

ParameterOptimized Value
Conversion98.6%
Selectivity99.9%
Temperature25.1 °C
PressureAtmospheric
Gas Hourly Space Velocity (GHSV)931.5 h⁻¹
Energy Cost0.121 kWh/kg

This table presents the optimized results for HFA synthesis in a continuous flow system using a machine learning-assisted approach. researchgate.netresearchgate.net

Continuous Flow Synthesis Methods

Micro Packed-Bed Reactor Systems

Synthesis of this compound Hydrates and Their Dehydrolyzing Methods

This compound is highly reactive towards water and readily forms stable, solid hydrates, such as this compound monohydrate and this compound trihydrate. wikipedia.orggoogle.com While the hydrates are easier to handle than the gaseous anhydrous form, many applications require the removal of water. wikipedia.orggoogle.com Therefore, efficient dehydrolyzing (dehydration) methods are essential.

Several methods exist for dehydrating HFA hydrates:

Treatment with Concentrated Sulfuric Acid : A common laboratory and industrial method involves treating the hydrated HFA with hot, concentrated sulfuric acid to yield the anhydrous gas. wikipedia.orggoogle.com

Reaction with Oleum (B3057394) or Sulfur Trioxide : A highly efficient method uses fuming sulfuric acid (oleum) or sulfur trioxide as the dehydrating agent. google.compatsnap.com This process can remove a large amount of water at once. google.com The HFA hydrate is contacted with oleum at temperatures between 0-200 °C. google.com The resulting gas mixture, which may contain sulfur trioxide or residual this compound monohydrate, is then passed through concentrated sulfuric acid to purify the anhydrous HFA gas, which is subsequently collected in a cold trap. google.compatsnap.com In one example, adding 90% this compound trihydrate to 50% oleum, followed by treatment with 95% sulfuric acid, yielded anhydrous this compound gas with no detectable sulfur trioxide or monohydrate impurities. patsnap.com

Azeotropic Distillation : This method involves mixing the HFA hydrate with a suitable organic solvent. wipo.intgoogleapis.com The mixture is then distilled, removing water as a low-boiling azeotrope with the organic solvent. googleapis.comwipo.int A composition containing this compound monohydrate and the organic solvent is then obtained from the column bottom as the high-boiling component. wipo.intgoogleapis.com

Reactivity and Reaction Mechanisms of Hexafluoroacetone

Electrophilic Nature of Hexafluoroacetone (B58046)

This compound ((CF₃)₂CO) is a highly reactive electrophile, a characteristic that distinguishes it significantly from its non-fluorinated analog, acetone (B3395972). quora.comassignmentpoint.com The potent electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups dramatically increases the positive charge on the carbonyl carbon, making it exceptionally susceptible to attack by nucleophiles. quora.com This heightened electrophilicity is central to its diverse reactivity. orgsyn.orgthieme-connect.com Unlike acetone, which exists in equilibrium with its hydrate (B1144303) form to a negligible extent (Keq ≈ 10⁻³ M⁻¹), this compound readily reacts with water to form a stable geminal diol, hexafluoropropane-2,2-diol ((CF₃)₂C(OH)₂), with an equilibrium constant of approximately 10⁶ M⁻¹. wikipedia.org This stark difference underscores the powerful influence of the fluorine atoms on the carbonyl group's reactivity.

The pronounced electrophilic character of the carbonyl carbon in this compound makes it a prime target for a wide array of nucleophiles. assignmentpoint.comwikipedia.org These reactions are fundamental to the synthetic utility of this compound and lead to the formation of a variety of functionalized molecules.

This compound reacts with ammonia (B1221849) to form a stable hemiaminal, (CF₃)₂C(OH)(NH₂). assignmentpoint.comwikipedia.org This is a noteworthy reaction because hemiaminals derived from the addition of ammonia to non-fluorinated aldehydes and ketones are typically unstable and tend to dehydrate to form imines. wikipedia.org The stability of the this compound-derived hemiaminal is attributed to the electron-withdrawing trifluoromethyl groups. wikipedia.org This stable intermediate can, however, be dehydrated using a reagent like phosphoryl chloride to yield the corresponding imine, (CF₃)₂CNH. assignmentpoint.comwikipedia.orgchegg.com

Reaction of this compound with Ammonia:

Reactants Product Conditions
This compound, Ammonia (CF₃)₂C(OH)(NH₂) (Hemiaminal) Direct reaction assignmentpoint.comwikipedia.org

This compound serves as both an electrophile and a dehydrating agent in its reactions with hydroxy- and amine-substituted carboxylic acids, leading to the formation of lactones. wikipedia.org For instance, β-hydroxy acids react with this compound, often in the presence of a carbodiimide, to produce six-membered lactones in good yields. researchgate.netacs.org These lactones are essentially activated esters and can be readily cleaved by various nucleophiles, such as amines, to form the corresponding amides. acs.orgresearchgate.net This reactivity makes this compound a useful reagent for the protection and activation of α-functionalized carboxylic acids in peptide and depsipeptide synthesis. researchgate.netumich.eduresearchgate.net

Lactone Formation with β-Hydroxy Acids:

Reactants Intermediate Application

As a potent electrophile, this compound reacts with activated aromatic compounds like phenol (B47542). orgsyn.org These reactions typically require catalysis, often by strong acids such as sulfuric acid or anhydrous hydrogen fluoride (B91410). google.com The reaction between phenol and this compound can yield bisphenol AF [4,4′-(hexafluoroisopropylidene)diphenol], a valuable monomer in the polymer industry. assignmentpoint.comgoogle.com The reaction conditions, particularly the water content when using sulfuric acid, are critical. For example, the reaction is significantly hindered at high water concentrations, while low water content can lead to the formation of by-products. google.com Methanesulfonic acid has also been employed as a catalyst for the reaction of phenol with this compound trihydrate to produce 2-(4-hydroxyphenyl)hexafluoroisopropanol. google.com

Reaction of this compound with Phenol:

Reactants Catalyst Product
Phenol, this compound Sulfuric acid or Anhydrous hydrogen fluoride Bisphenol AF google.com

A significant application of this compound's reactivity is in nucleophilic trifluoromethylation. organic-chemistry.orgnih.govnih.gov While this compound itself is an electrophile, its derivatives can serve as sources of the trifluoromethyl nucleophile (CF₃⁻). nih.gov An amidinate salt of this compound hydrate has been developed as a stable, air-tolerant solid reagent for this purpose. organic-chemistry.orgnih.gov Upon promotion by a base, this reagent fragments to release trifluoroacetate (B77799) and subsequently fluoroform, which can then deliver a trifluoromethyl group to various electrophiles like aldehydes and ketones, affording trifluoromethylated products in excellent yields. organic-chemistry.org This method offers a more convenient and handleable alternative to using gaseous fluoroform directly. organic-chemistry.orgsemanticscholar.org

Trifluoromethylation using this compound Hydrate Adduct:

Reagent Promoter Reaction Type Product

This compound readily undergoes condensation reactions with various unsaturated systems, including olefins, dienes, and acetylenes. orgsyn.orgthieme-connect.com For example, it can participate in carbonyl-ene reactions with alkenes that possess allylic hydrogens. researchgate.net The reaction of this compound with enol silyl (B83357) ethers in the presence of a Lewis acid catalyst yields aldol (B89426) adducts. researchgate.net Furthermore, its reaction with dienol silyl ethers can proceed even without a catalyst to form [4+2] cycloadducts. researchgate.net The thermal reaction of this compound azine with olefins like but-2-ene can lead to products derived from the formal insertion of a bis(trifluoromethyl)carbene intermediate. capes.gov.brrsc.org

Reaction with Activated Aromatic Compounds (e.g., Phenol)

Adduct Formation with Active Hydrogen Compounds (e.g., H₂O, HCN)

A key feature of this compound's reactivity is its ability to form stable adducts with compounds containing active hydrogen atoms, such as water and hydrogen cyanide. orgsyn.org

Water (H₂O): HFA reacts vigorously and irreversibly with water to form a stable geminal diol, hexafluoropropane-2,2-diol. wikipedia.orgchemeurope.com This hydrate is the most common form of the substance. chemeurope.com The high stability of this hydrate is a direct consequence of the electron-withdrawing trifluoromethyl groups. wikipedia.org

Hydrogen Cyanide (HCN): HFA readily forms an adduct with hydrogen cyanide. orgsyn.org

Ammonia (NH₃): In an analogous reaction, ammonia adds to the carbonyl group of HFA to give the hemiaminal, (CF₃)₂C(OH)(NH₂). wikipedia.orgchemeurope.com This adduct can be subsequently dehydrated to form the corresponding imine, (CF₃)₂CNH. wikipedia.org

β-Hydroxy Acids: HFA reacts with β-hydroxy acids in the presence of carbodiimides to form carboxy-activated six-membered lactones. researchgate.net

Unique Reactivity of this compound Compared to Acetone

The reactivity of this compound is markedly different from that of acetone, primarily due to electronic effects. wikipedia.orgebi.ac.uk The six fluorine atoms in HFA inductively withdraw electron density, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack compared to the carbonyl carbon in acetone. quora.comliu.edu

This difference is starkly illustrated by their hydration reactions. While acetone is barely hydrated in water, HFA is almost completely hydrated. mu-pleven.bg The equilibrium constant for the hydration of HFA is about nine orders of magnitude greater than that for acetone. wikipedia.orgwikipedia.org

Table 1: Comparison of Hydration Equilibrium Constants

Carbonyl CompoundFormulaHydration ProductEquilibrium Constant (K_eq)
Acetone(CH₃)₂C=O(CH₃)₂C(OH)₂~10⁻³
This compound(CF₃)₂C=O(CF₃)₂C(OH)₂~10⁶

Data sourced from multiple references. wikipedia.orgwikipedia.org

Reaction Mechanisms in Specific Chemical Transformations

Hydration Equilibrium and Geminal Diol Formation

The reaction of this compound with water is a rapid and reversible addition reaction that strongly favors the formation of the geminal diol, hexafluoropropane-2,2-diol. wikipedia.orgliu.eduwikipedia.org

The equilibrium is represented as: (CF₃)₂C=O + H₂O ⇌ (CF₃)₂C(OH)₂

The mechanism involves the nucleophilic attack of a water molecule on the highly electrophilic carbonyl carbon of HFA. liu.edumu-pleven.bg This process can be catalyzed by either acid or base. liu.edu The extreme stability of the resulting gem-diol is attributed to the powerful electron-withdrawing effect of the two trifluoromethyl (-CF₃) groups, which stabilizes the hydrate by reducing electron density on the central carbon atom. quora.comwikipedia.org This effect overcomes the inherent instability of most geminal diols. wikipedia.org The equilibrium constant (K_eq) for this reaction is approximately 10⁶ M⁻¹, in sharp contrast to the unfavorable equilibrium constant of about 10⁻³ M⁻¹ for acetone hydration. wikipedia.org

Criss-Cross Cycloaddition Reactions with this compound Azine

This compound azine, [(CF₃)₂C=N-]₂, is an electron-deficient azine that undergoes a characteristic reaction known as "criss-cross" cycloaddition. researchgate.netresearchgate.net This reaction typically occurs with electron-rich terminal olefins and acetylenes. rsc.orgresearchgate.net The reaction is formally a bis[3+2] cycloaddition, where two molecules of the dipolarophile (e.g., olefin) add across the C=N-N=C system of the azine. researchgate.netcore.ac.uk

The process involves two consecutive [3+2] cycloaddition steps. core.ac.uk The intermediacy of 1,3-dipolar azomethine imines has been demonstrated in certain reactions, supporting the stepwise mechanism. researchgate.net For example, the reaction of this compound azine with terminal olefins at high temperatures (160-180°C) produces 1,5-diazabicyclo[3.3.0]octanes in high yields. researchgate.netresearchgate.net

While the criss-cross cycloaddition itself is typically described as a pericyclic process, related reactions involving this compound azine can proceed through radical mechanisms. For instance, the reaction of the azine with alkanes is reported to involve a radical mechanism. researchgate.netresearchgate.net In this process, the diazo compound (CF₃)₂CN₂ is believed to form as a secondary product, which can then generate the bis(trifluoromethyl)carbene, (CF₃)₂C:. researchgate.netresearchgate.net

Furthermore, a radical chain mechanism has been proposed for the thermolysis of 5,5-bis(trifluoromethyl)-1H-3-pyrazolines, which can be formed from reactions involving this compound azine, to eliminate fluoroform and yield 3-trifluoromethyl-pyrazoles. researchgate.net It is important to distinguish these radical pathways from the concerted or stepwise dipolar mechanism of the primary criss-cross cycloaddition itself.

Photochemical Reactions on Semiconductor Surfaces (e.g., TiO₂)

The interaction of this compound (HFA) with semiconductor surfaces, particularly titanium dioxide (TiO₂), under ultraviolet (UV) irradiation reveals unique photochemical pathways significantly influenced by the compound's fluorine content. Studies on rutile TiO₂(110) surfaces provide a model system for understanding these complex reactions, which differ substantially from those of non-fluorinated ketones like acetone. pnnl.govrsc.orgacs.org The reaction's course is highly dependent on the oxidation state of the TiO₂ surface. On a reduced TiO₂(110) surface, HFA tends to decompose thermally, and no evidence of photochemical activity is observed. pnnl.govrsc.orgosti.gov In contrast, on a pre-oxidized TiO₂(110) surface, HFA adsorbs molecularly and exhibits distinct photochemical behavior upon UV irradiation. pnnl.govrsc.orgosti.gov

Diolate Species Formation and Photodissociation Pathways

On pre-oxidized rutile TiO₂(110), the adsorption of this compound leads to the formation of a specific, photoactive complex. pnnl.govrsc.org Experimental techniques, including temperature programmed desorption (TPD), have identified a distinct adsorption state at 350 K, which is attributed to the reversible formation of an HFA-diolate species with the proposed structure [(CF₃)₂COO]. pnnl.govrsc.orgosti.gov This diolate is the key intermediate in the subsequent photochemical reactions. pnnl.gov

Upon exposure to UV light, this HFA-diolate species undergoes photodissociation. pnnl.govrsc.org The process is characterized by the depletion of the 350 K diolate state and the concurrent appearance of several gas-phase and surface-bound products. pnnl.govosti.gov Photon stimulated desorption (PSD) experiments conducted at 95 K have identified the following species ejected into the gas phase:

Trifluoromethyl radicals (CF₃)

Carbon monoxide (CO)

Carbon dioxide (CO₂) pnnl.govrsc.org

Simultaneously, a stable photoproduct remains bound to the semiconductor surface. Post-irradiation TPD analysis identifies this surface species as trifluoroacetate. pnnl.govrsc.orgosti.gov Isotope scrambling experiments using ¹⁸O-labeled TiO₂ have been crucial in elucidating the origin of the gaseous products. These studies confirmed that the ejected CO₂ is a direct result of the photodecomposition of the HFA-diolate species. pnnl.govrsc.orgosti.gov However, the same experiments revealed that the photodesorbed CO does not originate from the diolate complex but rather from an as-yet-unidentified adsorbed HFA species, indicating multiple parallel photodissociation pathways are active. pnnl.govrsc.orgosti.gov

Table 1: Photodecomposition Products of this compound on Pre-oxidized TiO₂(110)
Product TypeSpeciesOrigin/Comment
Gas-Phase Products (Ejected)CF₃ (Trifluoromethyl radical)Evolved during UV irradiation. pnnl.govrsc.org
CO₂ (Carbon dioxide)Originates from the photodecomposition of the HFA-diolate species. pnnl.govosti.gov
CO (Carbon monoxide)Originates from an unidentified adsorbed HFA species, not the diolate. pnnl.govosti.gov
Surface-Bound ProductTrifluoroacetateRemains on the TiO₂ surface after irradiation. pnnl.govosti.gov
Influence of Fluorination on Electronic Structure and Fragmentation

The substitution of hydrogen atoms with highly electronegative fluorine atoms in this compound dramatically alters the molecule's electronic structure and, consequently, its photochemical reactivity on TiO₂ surfaces. pnnl.govrsc.orgacs.org This "perfluoro effect" leads to a significant withdrawal of sigma (σ) electron density, making the carbonyl carbon of HFA highly electrophilic. acs.org This inherent electronic difference results in fragmentation pathways for HFA that are markedly different from those observed for acetone and other simple ketones. pnnl.govrsc.org

For non-fluorinated carbonyls like acetone, butanone, and acetaldehyde (B116499) on TiO₂(110), UV irradiation typically causes the cleavage of one carbon-carbon bond, leading to the gas-phase ejection of one of the carbonyl's substituent groups (e.g., a methyl radical from acetone) and leaving a stoichiometric amount of the corresponding carboxylate (e.g., acetate) on the surface. pnnl.govrsc.orgacs.org

Table 2: Comparison of Photochemical Behavior on TiO₂(110)
FeatureThis compound (HFA)Acetone
Photoactive IntermediateHFA-diolate [(CF₃)₂COO] pnnl.govrsc.orgAcetone-diolate [(CH₃)₂COO] acs.org
Primary FragmentationComplete fragmentation of the adsorbed complex. pnnl.govrsc.orgEjection of one methyl radical. pnnl.govacs.org
Key Gas-Phase ProductsCF₃, CO₂, CO pnnl.govrsc.orgCH₃ researchgate.net
Primary Surface ProductTrifluoroacetate pnnl.govosti.govAcetate researchgate.netacs.org
Influence of SubstituentsFluorination opens multiple fragmentation pathways, including CO₂ and CO production. pnnl.govacs.orgReaction pathway is simpler, dominated by C-C bond scission to release an alkyl radical. acs.org

Derivatives and Advanced Materials Chemistry Involving Hexafluoroacetone

Synthesis of Key Derivatives

The unique reactivity of hexafluoroacetone (B58046) allows for the synthesis of several important fluorinated compounds. These derivatives find applications in pharmaceuticals, materials science, and as specialized solvents.

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a polar, dense, and non-flammable liquid with a low refractive index and high transparency to UV light. It is a highly valuable solvent for a wide range of polymers and a key intermediate in the synthesis of pharmaceuticals. bloomtechz.comepo.org

The primary industrial route to HFIP is the catalytic hydrogenation of this compound. chemeurope.com This reduction can be performed in either the gas or liquid phase. bloomtechz.com

Gas-Phase Hydrogenation: Gaseous HFA reacts with hydrogen in a tubular reactor over a catalyst. While this method offers a fast reaction rate, it requires high temperatures, which can lead to side reactions. bloomtechz.com

Liquid-Phase Hydrogenation: this compound readily forms hydrates, which are liquid or solid at room temperature. The liquid-phase catalytic hydrogenation of HFA hydrate (B1144303) can be conducted at lower temperatures, improving selectivity. bloomtechz.comwipo.int

Common catalysts for this transformation include noble metals such as palladium, platinum, ruthenium, rhodium, or nickel. epo.orggoogle.com For instance, using a Pd/C catalyst in a continuous flow micro-packed-bed reactor at temperatures between 363–393 K and a hydrogen pressure of 10 bar has been demonstrated. researchgate.net Another study using a liquid-phase method with a 1% catalyst dosage at 100°C and 1.0 MPa hydrogen pressure reported an HFA conversion of 98.87% and a selectivity for HFIP of 97.87%. bloomtechz.com

Table 1: Comparison of Catalytic Hydrogenation Methods for HFIP Synthesis

Method Phase Catalyst Examples Temperature Pressure Key Findings Citations
Gas-Phase Gas Ni, Pd, Ru, Rh, Pt High Atmospheric or higher Fast reaction rate, potential for side reactions. bloomtechz.comepo.org
Liquid-Phase (Batch) Liquid 1% unnamed catalyst 100°C 1.0 MPa 98.87% HFA conversion, 97.87% HFIP selectivity. bloomtechz.com
Liquid-Phase (Flow) Liquid Pd/C 363-393 K (90-120°C) 1.0 MPa (10 bar) Continuous, safe, and efficient production. researchgate.netacs.org

The direct incorporation of the HFIP moiety onto aromatic structures like anilines and indoles is a significant strategy in medicinal chemistry. olemiss.edu A straightforward and efficient method involves reacting this compound trihydrate with various anilines or indoles in HFIP as the solvent at room temperature. rsc.orgresearchgate.net This protocol proceeds without the need for additional catalysts, exhibits high atom economy, and tolerates a wide range of functional groups. rsc.orgchim.it The reaction provides a direct route to structurally diverse aniline (B41778) and indole (B1671886) derivatives functionalized with the valuable 2-hydroxyhexafluoroisopropyl group. rsc.orgresearchgate.netdntb.gov.ua This method has been applied to the late-stage functionalization of biologically relevant molecules. rsc.org

Hexafluoroisobutylene is a monomer used in the production of high-performance polymers with exceptional thermal and chemical stability. wikipedia.orggoogle.com One synthetic route to this compound from this compound is through the Wittig reaction. acs.orggoogle.com This classic olefination method converts the carbonyl group of HFA into a C=CH₂ double bond.

A facile synthesis involves the reaction of this compound (as its sesquihydrate) with a difluoromethylene triphenylphosphonium ylide, generated in situ, to produce perfluoroisobutylene (B1208414) (PFIB), another name for hexafluoroisobutylene. cdnsciencepub.com The reaction is typically carried out in a solvent like dimethylformamide (DMF). cdnsciencepub.comcdnsciencepub.com Other methods for producing hexafluoroisobutylene include the high-temperature reaction of HFA with ketene (B1206846) or a ketene-generating compound. google.comgoogle.com

This compound imine, (CF₃)₂C=NH, is a notable primary ketimine because it is isolable, unlike many imines derived from ketones which are prone to hydrolysis or self-condensation. wikipedia.orgwikipedia.org A convenient synthesis involves the reaction of this compound and ammonia (B1221849) in pyridine, followed by dehydration with phosphorus oxychloride. orgsyn.org The initial adduct of ammonia and HFA, a hemiaminal, is stable enough to be isolated. wikipedia.orgwikipedia.org

This compound imine is a versatile synthon in its own right. It undergoes various reactions, including cycloadditions. For example, it reacts with diazoalkanes in a regioselective [2+3]-cycloaddition to form 4,5-dihydro-1H- acs.orgCurrent time information in Bangalore, IN.google.comtriazole derivatives. uzh.chicm.edu.pl These triazoles can then be thermally decomposed to yield the corresponding aziridines. uzh.chicm.edu.pl The imine also participates in "criss-cross" cycloaddition reactions with compounds like alkynes, which involve two consecutive 1,3-dipolar cycloaddition steps. researchgate.netdntb.gov.ua

Bisphenol AF, or 4,4'-(hexafluoroisopropylidene)diphenol, is a fluorinated analog of Bisphenol A. It is primarily used as a cross-linking agent for fluoroelastomers and as a monomer for synthesizing a range of high-performance fluoropolymers, including polycarbonates, polyesters, and epoxy resins. google.comchembk.com

The synthesis of Bisphenol AF is achieved through the Friedel-Crafts alkylation of phenol (B47542) with this compound. google.comgoogle.comstudentdoctor.net The reaction involves the electrophilic attack of the protonated carbonyl carbon of HFA on two equivalents of phenol, typically at the para position to the hydroxyl group. google.comresearchgate.net The reaction can be catalyzed by strong acids. researchgate.net One method employs a composite catalyst of molecular sieves and a heteropoly acid with this compound trihydrate and phenol, reacting at 120-200°C. google.com Another approach uses anhydrous this compound bubbled into a solution of phenol with a Lewis acid catalyst like aluminum chloride in a solvent such as 1,2-dichloroethane. nih.gov

Table 2: Synthesis Methods for Bisphenol AF

Catalyst System Reactants Solvent Temperature Key Features Citations
Molecular Sieve & Heteropoly Acid Phenol, this compound Trihydrate Organic Solvent (e.g., Diethyl ether for extraction) 120-200°C Avoids toxic HFA gas and corrosive HF catalyst. google.com
Aluminum Chloride (AlCl₃) Phenol, Anhydrous this compound 1,2-Dichloroethane Reflux (80°C) Classic Friedel-Crafts conditions. nih.gov
Methanesulfonic Acid Phenol, this compound Mesitylene Not specified Strong Brønsted acid catalysis. researchgate.net
Anhydrous Hydrogen Fluoride (B91410) (HF) Phenol, this compound Gas Anhydrous HF Not specified Traditional but hazardous method. google.com

Table 3: Chemical Compounds Mentioned in the Article

Compound Name
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
1,2-Dichloroethane
4,5-dihydro-1H- acs.orgCurrent time information in Bangalore, IN.google.comtriazole
Aluminum chloride
Ammonia
Aniline
Aziridine
Bisphenol A
Bisphenol AF
Diazoalkane
Diethyl ether
Difluoromethylene triphenylphosphonium ylide
Dimethylformamide (DMF)
This compound (HFA)
This compound imine
This compound trihydrate
Hexafluoroisobutylene
Hydrogen
Indole
Ketene
Mesitylene
Methanesulfonic acid
Palladium
Perfluoroisobutylene (PFIB)
Phenol
Phosphorus oxychloride
Platinum
Pyridine
Rhodium
Catalytic Hydrogenation Methods

4,4′-(Hexafluoroisopropylidene)diphthalic Anhydride

4,4′-(Hexafluoroisopropylidene)diphthalic anhydride, commonly known as 6FDA, is an aromatic organofluorine compound that functions as a dianhydride monomer. chemicalbook.com It is a key component in the synthesis of fluorinated polyimides. wikipedia.orgriyngroup.com

The synthesis of 6FDA begins with the raw materials this compound and ortho-xylene. wikipedia.org In a condensation reaction catalyzed by hydrogen fluoride, these compounds form 4,4′-(hexafluoroisopropylidene)bis(o-xylene). wikipedia.orgresearchgate.net This intermediate is then oxidized using potassium permanganate (B83412) to produce 4,4′-(hexafluoroisopropylidene)bisphthalic acid. The final step is a dehydration reaction that yields the dianhydride, 6FDA. wikipedia.org

Polyimides derived from 6FDA are noted for their use in hybrid matrix membranes, which can be loaded with up to 50% by weight of a filler while maintaining good dispersion. chemicalbook.com These membranes have applications in highly selective gas separation, such as CO2/CH4, and in the encapsulation of solar cells. chemicalbook.com The incorporation of the rigid benzene (B151609) rings from the 6FDA monomer imparts excellent mechanical properties to the resulting polymers. chemicalbook.com Furthermore, the presence of stable benzene rings and fluorine atoms contributes to the enhanced thermal stability of polycarbonates produced using 6FDA. chemicalbook.com

Table 1: Properties of 4,4′-(Hexafluoroisopropylidene)diphthalic Anhydride

Property Value Reference
Chemical Formula C19H6F6O6 wikipedia.org
Molar Mass 444.241 g·mol−1 wikipedia.org
Melting Point 244-247 °C chemicalbook.com
Boiling Point 494.5±45.0 °C (Predicted) chemicalbook.com

| Density | 1.697±0.06 g/cm3 (Predicted) | chemicalbook.com |

Alitame

Alitame is a dipeptide amide derivative of aspartic acid used as an artificial sweetener. chemicalbook.com It is approximately 2000 times sweeter than sucrose (B13894) and has a clean, sweet taste. chemicalbook.comslideshare.net Alitame is synthesized from L-aspartic acid, D-alanine, and 2,2,4,4-tetramethyl-3-thietanylamine. chemicalbook.comncats.io While this compound is a precursor to Alitame, the synthesis is a multi-step process involving intermediates. fao.orgwikiwand.comassignmentpoint.com

The chemical formula for Alitame is C14H25N3O4S, and its molecular weight is 331.431 g/mol . ncats.iobiomol.com It is a white, crystalline, and odorless powder. chemicalbook.comfao.org

Table 2: Chemical and Physical Properties of Alitame

Property Value Reference
Chemical Formula C14H25N3O4S ncats.iobiomol.com
Molar Mass 331.431 g/mol ncats.io
Appearance White crystalline powder chemicalbook.comfao.org
Odor Odorless chemicalbook.comfao.org

| Solubility | Freely soluble in water and ethanol (B145695) | fao.org |

Polymer Chemistry and Materials Science Applications

The incorporation of the hexafluoroisopropylidene (HFIP) group, derived from this compound, into polymers has been a significant area of research for developing high-performance materials. tandfonline.com

Polymers Containing Hexafluoroisopropylidene (HFIP) Function

The introduction of the HFIP moiety into a polymer backbone generally leads to a range of improved properties. txst.edu These enhancements include increased solubility, flame resistance, glass transition temperature, thermal stability, and oxidation resistance. txst.eduresearchgate.netkpi.uakpi.ua Conversely, properties such as color, crystallinity, dielectric constant, and water absorption often decrease. researchgate.netkpi.uakpi.ua

The synthesis of polyimides and poly(aryl ether)s containing the HFIP group has been extensively studied. tandfonline.comresearchgate.netresearchgate.net Fluorinated polyimides, often synthesized from 6FDA, exhibit high thermal stability, with glass transition temperatures typically above 300°C, along with a good balance of mechanical and electrical properties. riyngroup.comchemicalbook.com These characteristics make them the most representative class of fluorine-containing polyimides. riyngroup.comchemicalbook.com

Poly(aryl ether)s incorporating the HFIP group also demonstrate high thermal stability and good solubility in a range of organic solvents. researchgate.net For example, high-performance HFIP-linked benzophenone (B1666685) polymers have shown 10% weight loss temperatures between 509 to 573 °C in nitrogen and glass transition temperatures from 161 to 190 °C. researchgate.net

The presence of the bulky HFIP group disrupts polymer chain packing, which in turn enhances solubility in common organic solvents. txst.eduresearchgate.netresearchgate.net This improved solubility facilitates the processing of these polymers. researchgate.netscientific.net Many HFIP-containing polymers, such as polyamides, polyacrylonitriles, and polyketones, are soluble in specialty solvents like hexafluoroisopropanol (HFIP) at room temperature. rochester.edu

The strong electron-withdrawing nature of the two trifluoromethyl groups in the HFIP moiety contributes to the high thermal stability of these polymers. chemicalbook.comdtic.mil Polyimides derived from 6FDA, for instance, are known for their excellent thermal stability. researchgate.netresearchgate.net

The incorporation of fluorine via the HFIP group generally lowers the dielectric constant of the polymer. researchgate.netresearchgate.netkpi.ua This is attributed to an increase in the fractional free volume and the hydrophobic character of the polymer. kpi.ua Fluorinated polyimides have been developed as low dielectric constant materials, with values as low as 2.7 at 10 kHz being achieved. researchgate.netkpi.ua

Table 3: Property Enhancements in HFIP-Containing Polymers

Property Effect of HFIP Incorporation References
Solubility Increased txst.eduresearchgate.netkpi.uakpi.uaresearchgate.net
Thermal Stability Increased txst.eduresearchgate.netkpi.uakpi.uaresearchgate.net
Glass Transition Temperature Increased txst.eduresearchgate.netkpi.uakpi.ua
Dielectric Constant Decreased researchgate.netkpi.uakpi.uaresearchgate.netkpi.ua
Water Absorption Decreased researchgate.netkpi.uakpi.uaresearchgate.net

| Flame Resistance | Increased | txst.eduresearchgate.netkpi.uakpi.ua |

This compound serves as a source for geminal trifluoromethyl groups in the synthesis of novel conjugated polymers. researchgate.netacs.org For instance, 9,9-bis(trifluoromethyl)fluorene and 6,6,12,12-tetrakis(trifluoromethyl)-indenofluorene can be prepared in two steps from halo-aromatics and this compound. researchgate.netacs.org

These monomers can be polymerized to create conjugated polymers with unique photophysical properties. acs.org Compared to their dialkyl-substituted counterparts, these polymers exhibit slightly blue-shifted UV-vis absorption and fluorescence emission spectra, along with high fluorescence quantum efficiencies in both solution and solid states. acs.org The introduction of geminal trifluoromethyl groups has been shown to have minimal impact on the polymer electronics but can enhance photooxidative stability. acs.orgrsc.org

Conjugated Polymers with Geminal Trifluoromethyl Substituents
Photophysical Properties and Photooxidative Stability

The incorporation of this compound (HFA) into polymer structures significantly influences their photophysical properties and enhances their photooxidative stability. The strong electron-withdrawing nature of the two trifluoromethyl groups alters the electronic structure of molecules, which can be advantageous in the design of advanced materials.

Conjugated polymers, such as poly(fluorene)s, that contain geminal trifluoromethyl substituents derived from this compound exhibit distinct photophysical characteristics. These polymers typically show UV-vis absorption and fluorescence emission spectra that are slightly blue-shifted. They are also noted for high fluorescence quantum efficiencies in both solution and solid states.

A key advantage of incorporating HFA-derived moieties is the marked improvement in photooxidative stability. Exposure to ultraviolet (UV) radiation can cause photooxidative degradation in polymers, leading to chain breaking, free radical production, and a reduction in molecular weight, which deteriorates mechanical properties. researchgate.net However, poly(fluorene)s with geminal trifluoromethyl groups have demonstrated superior photooxidative stability when compared to their non-fluorinated counterparts like poly(9,9-dioctylfluorene). This enhanced stability is crucial for the longevity and performance of materials used in optoelectronic devices.

The fundamental photochemistry of this compound itself provides insight into these properties. When excited by UV light, HFA vapor gives rise to fluorescence, with a spectrum spanning from approximately 3470 Å to nearly 6000 Å, peaking at around 4200 Å. nih.gov The photolytic decomposition of HFA is known to produce trifluoromethyl (CF3) radicals. chemeurope.com This reactivity is harnessed in the synthesis of HFA-containing materials. For instance, when HFA is adsorbed on a pre-oxidized titanium dioxide (TiO₂) surface, UV irradiation can lead to the formation of a photoactive HFA-diolate species, which then decomposes to evolve CF₃, carbon monoxide (CO), and carbon dioxide (CO₂). openpr.comscribd.com This underlying photochemistry is integral to understanding the behavior of more complex derivatives and polymers.

Radiation-Induced Copolymerization with Alpha-Olefins

This compound can undergo copolymerization with various alpha-olefins when initiated by radiation, such as gamma-rays. openpr.com These reactions have been studied over a wide range of temperatures and have been shown to produce copolymers with unique structures and properties. The reactivity and the resulting polymer structure are highly dependent on the specific alpha-olefin used and the reaction conditions. scribd.com

The copolymerization of HFA with ethylene (B1197577), for example, can proceed below ethylene's critical temperature to yield an alternating copolymer. openpr.com Similarly, propylene (B89431) can be copolymerized with HFA, although the reaction rate is significantly slower than that with ethylene. openpr.com Other alpha-olefins, including 1-hexene, 2-methyl-1-butene, 2-methyl-1-pentene (B165372), and 4-methyl-1-pentene, have also been successfully copolymerized with HFA at low temperatures using gamma-ray irradiation. scribd.com

However, not all alpha-olefins readily copolymerize. Isobutylene (B52900), for instance, does not copolymerize with HFA at 0°C; instead, a 1:2 adduct is the primary product. openpr.com Copolymerization of isobutylene only occurs to a limited extent at lower temperatures. openpr.com The reaction involving 2-methyl-1-pentene is particularly efficient, readily forming an equimolar, alternating copolymer. chemeurope.com

The resulting copolymers are essentially polyethers, where the double bonds of the alpha-olefin and the carbonyl group of HFA are opened to form the polymer backbone. scribd.comumn.edu These copolymers, such as the one derived from ethylene and HFA, can serve as precursors for producing perfluoroethers through subsequent direct fluorination and fragmentation processes. umn.edulbl.gov

Cationic Polymerization Mechanisms

The mechanism of the radiation-induced copolymerization of this compound with alpha-olefins is highly temperature-dependent. At relatively high temperatures, a radical mechanism is predominant. openpr.com However, at low temperatures, typically below -10°C, the polymerization proceeds via an ionic mechanism. openpr.comscribd.com

Experimental evidence strongly suggests that this low-temperature ionic polymerization is cationic in nature. chemeurope.com This is supported by studies where the copolymerization of HFA and 2-methyl-1-pentene was inhibited by the presence of a cation scavenger, but not by radical or anion scavengers. chemeurope.com Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, rendering it reactive. researchgate.net The resulting cation can then react with subsequent monomer units to form a polymer chain. fluorogistx.com

In this specific case, gamma radiation initiates the formation of a cationic species from the monomers. The alpha-olefin, containing an electron-donating group, acts as a nucleophile and attacks the electrophilic HFA, or a cation derived from it, initiating the polymer chain. researchgate.netfluorogistx.com The propagation then continues, leading to the formation of a 1:1 alternating copolymer. chemeurope.com The stability of the propagating cationic chain is a crucial factor, and these reactions are often carried out at low temperatures to suppress termination and chain transfer reactions that can limit the polymer's molecular weight. teflon.com

Table 1: Effect of Temperature and Olefin Structure on HFA Copolymerization This table is generated based on data from cited research articles.

Alpha-Olefin Temperature Predominant Mechanism Outcome Reference
Ethylene High Radical Alternating Copolymer , openpr.com
Ethylene < -10°C Cationic Alternating Copolymer , openpr.com
Propylene Low Cationic Alternating Copolymer (slower rate) , openpr.com
Isobutylene 0°C - No Copolymerization (1:2 Adduct forms) , openpr.com
Isobutylene Low Cationic Limited Copolymerization , openpr.com

Use as a Monomer for Resins (e.g., Teflon™ AF)

This compound is a critical precursor in the synthesis of high-performance amorphous fluoropolymer resins, most notably the Teflon™ AF family. Unlike semicrystalline fluoropolymers such as PTFE, Teflon™ AF polymers are completely amorphous, which imparts excellent optical clarity, solubility in select solvents, and unique electrical properties while retaining the characteristic thermal and chemical resistance of perfluorinated materials. scribd.comfluorogistx.com

Teflon™ AF is a copolymer whose structure includes 2,2-bistrifluoromethyl-4,5-difluoro-1,3-dioxole (PDD). The synthesis of this essential PDD monomer begins with this compound. The process involves a four-step synthesis starting from this compound and ethylene oxide. The PDD monomer is then copolymerized with tetrafluoroethylene (B6358150) (TFE) via free radical polymerization to produce the Teflon™ AF resin.

The properties of the final resin, such as its glass transition temperature (Tg), can be tailored by adjusting the ratio of PDD to TFE in the copolymer. For example, Teflon™ AF 1600 contains 65 mol% PDD and has a Tg of 160°C, while Teflon™ AF 2400 contains 87 mol% PDD and has a Tg of 240°C. It is important to note that residual this compound may be present in trace amounts in the final resin, necessitating appropriate safety and handling procedures during processing. lbl.govfluorogistx.comteflon.com The photodegradation of Teflon AF can also release this compound as a major volatile product, particularly upon exposure to deep-UV radiation. researchgate.netresearchgate.net

Table 2: Composition and Properties of Teflon™ AF Grades This table is generated based on data from cited research articles.

Resin Grade PDD Content (mol%) Tetrafluoroethylene (TFE) Content (mol%) Glass Transition Temperature (Tg) Reference
Teflon™ AF 1600 65 35 160°C

Applications in Textile Coatings and Polymer Adhesives

This compound and its derivatives are utilized in the formulation of specialty coatings for textiles and as components in polymer adhesives, contributing to enhanced performance and durability.

In the textile industry, derivatives of this compound are applied as coatings to fabrics to improve their functional properties. openpr.compolarismarketresearch.com These coatings can impart desirable characteristics such as hydrophobicity (water repellency) and stain resistance, adding value to the final textile product. openpr.compolarismarketresearch.commdpi.com this compound is used as a chemical intermediate in the production of polymers like polyacrylates and polyesters that are specifically designed for textile coating applications. nih.govchemeurope.com The use of these fluorinated coatings is part of a broader trend of applying advanced chemical finishes to enhance the performance of textiles. polarismarketresearch.com

This compound also finds application in the field of polymer adhesives. nih.govchemeurope.comnj.gov It can be used directly as a polymer adhesive or as a component in adhesive formulations. nih.govchemeurope.com For instance, this compound hydrate has been used as an anionic polymerization inhibitor in 2-cyanoacrylate adhesive compositions, improving their storage stability and bonding strength. google.com Furthermore, copolymers incorporating HFA, such as poly(vinylidene fluoride-co-hexafluoro acetone), have been blended into poly(ethylacrylate) adhesives to modify their pressure-sensitive adhesive (PSA) properties. Adding the HFA-containing copolymer was found to decrease tack and peel adhesion while increasing the holding power (shear resistance) of the adhesive. researchgate.net

Table 3: Mentioned Compounds

Compound Name
1-Hexene
2-Cyanoacrylate
2-Methyl-1-butene
2-Methyl-1-pentene
4-Methyl-1-pentene
Carbon dioxide
Carbon monoxide
Ethylene
Ethylene oxide
This compound
This compound hydrate
Isobutylene
Poly(9,9-dioctylfluorene)
Poly(ethylacrylate)
Poly(fluorene)
Poly(vinylidene fluoride-co-hexafluoro acetone)
Polyacrylates
Polyesters
Propylene
Teflon™ AF
Teflon™ AF 1600
Teflon™ AF 2400
Tetrafluoroethylene (TFE)
Titanium dioxide

Spectroscopic and Computational Characterization of Hexafluoroacetone and Its Analogs

Vibrational and Electronic Spectroscopy

The vibrational and electronic properties of hexafluoroacetone (B58046) have been extensively studied using various spectroscopic techniques, providing detailed insights into its molecular structure and bonding.

The infrared (IR) and Raman spectra of this compound have been the subject of several investigations, aiming to assign its fundamental vibrational modes. researchgate.net Early studies by Berney and Pace et al. provided initial assignments, although there were discrepancies in the assumed molecular symmetry (Cs versus C2v). Later work, aided by ab initio and density functional theory (DFT) calculations, has led to a more consistent understanding. researchgate.net

Aided by DFT calculations, the C2 conformer is identified as the only stable form of this compound. researchgate.net A complete vibrational assignment for this stable C2 conformer has been reported, supported by normal coordinate analysis. researchgate.net However, obtaining a Raman spectrum of this compound has proven challenging due to significant fluorescence. researchgate.netresearchgate.net Despite these challenges, comparisons with the spectra of similar molecules, such as octafluoropropane, have facilitated a reasonable assignment of the normal vibrational modes for both molecules. researchgate.net

The infrared spectra of gaseous this compound have been recorded, and the absolute IR intensities of fourteen fundamental bands have been measured and compared with predictions from anharmonic ab initio calculations, showing a good level of agreement. researchgate.net

Table 1: Selected Vibrational Frequencies of this compound

Vibrational ModeFrequency (cm⁻¹)Intensity
C=O stretch~1800Strong
CF₃ symmetric stretch~1280Strong
CF₃ asymmetric stretch~1240Strong
C-C stretch~720Medium

Note: The exact frequencies and intensities can vary based on the experimental conditions and computational methods used.

The electronic absorption spectrum of this compound is characterized by an absorption band in the near-ultraviolet region. Specifically, it absorbs light in the 220 to 400 nm range, with a maximum absorption (λmax) at 302 nm. nih.gov This absorption is attributed to the n → π* transition of the carbonyl group. The energy from this absorption is sufficient to cause the molecule to decompose under UV irradiation, yielding trifluoromethyl radicals and carbon monoxide. nih.gov Studies have also been conducted on the vacuum ultraviolet absorption spectra of this compound. aip.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F-NMR, is a powerful tool for characterizing this compound and its derivatives. The ¹⁹F-NMR spectrum of this compound itself shows a single resonance, as all six fluorine atoms are chemically equivalent. The chemical shift of this compound is reported to be -84.6 ppm relative to CFCl₃. colorado.edu

¹⁹F-NMR has been instrumental in studying the reactions and adducts of this compound. For example, variable-temperature ¹⁹F-NMR spectra of the this compound adducts of 1-substituted phosphetans have provided data on the relative apicophilicities of different groups. rsc.org Furthermore, high-pressure ¹⁹F-NMR has been used to study the kinetics of degenerate isomerization in this compound anils, revealing dynamic solvent effects. researchgate.net The chemical shifts of the trifluoroacetyl (TFA) group, which is related to this compound, are influenced by factors such as electronic environment, solvent polarity, and concentration, making ¹⁹F-NMR a sensitive probe of molecular topology. dovepress.com

In studies of proteins, NMR, in conjunction with other techniques like circular dichroism (CD) and fluorescence, has been used to characterize the molten globule state of hen egg-white lysozyme (B549824) induced by this compound hydrate (B1144303). nih.gov 1D ¹H-NMR spectra indicated a loss of the native-like tertiary fold in the protein. nih.gov

UV-Vis Spectroscopy

Rotational Spectroscopy and Molecular Structure Determination

The precise molecular structure of this compound and its analogs in the gas phase has been determined using rotational spectroscopy and electron diffraction techniques.

While direct microwave spectroscopy data for this compound is limited, extensive studies have been performed on its analog, this compound imine ((CF₃)₂C=NH). mdpi.comresearchgate.netresearchgate.netnih.gov The rotational spectrum of this compound imine has been recorded using both cavity and chirped pulse Fourier transform microwave spectrometers. mdpi.comresearchgate.netnih.gov

The spectra exhibit a-type and b-type transitions, which are doubled with separations of a few tens of kilohertz. mdpi.comresearchgate.net This doubling is consistent with a large amplitude motion, likely due to the combined motions of the CF₃ groups, which have a small calculated barrier to rotation. mdpi.comresearchgate.netnih.gov Curiously, the two resulting torsional substates have been fit independently as near-equivalent conformers because no transitions between the states were observed. mdpi.comnih.gov

By analyzing the rotational spectra of the parent molecule and its singly substituted ¹³C and ¹⁵N isotopologues, researchers have determined the rotational constants, quartic centrifugal distortion constants, and the ¹⁴N nuclear electric quadrupole coupling tensor. mdpi.comresearchgate.netnih.gov These data have allowed for the determination of the r₀ and rₛ structures of the heavy atom backbone. researchgate.net The structural properties of this compound imine have been compared with isoelectronic molecules like hexafluoroisobutene (B1209683) and this compound itself. mdpi.comresearchgate.net

Table 2: Rotational Constants for the Two States of this compound Imine

StateA (MHz)B (MHz)C (MHz)
State I1654.8931(11)1269.4678(10)903.1118(12)
State II1654.8504(11)1269.4939(10)903.1234(12)

Data from a study on the rotational spectrum of this compound imine. mdpi.com

Gas-phase electron diffraction has been a key technique for determining the molecular geometry of this compound. psu.eduacs.org These studies have revealed that this compound adopts a C₂ symmetry, which is consistent with the results from ab initio SCF calculations.

Electron diffraction data indicates that the structure of this compound is very similar to that of acetone (B3395972). wikipedia.org However, the C-O bond distance in this compound is slightly longer than in acetone (124.6 pm vs. 121.0 pm), which may be attributed to steric effects from the bulky trifluoromethyl groups. wikipedia.org There are quantitative differences between the experimentally determined geometry and the one calculated by theoretical methods, highlighting the complementary nature of these techniques. researchgate.net

Table 3: Key Structural Parameters of this compound from Electron Diffraction

ParameterValue
C=O bond length1.246 Å
C-C bond length1.54 Å
C-F bond length1.335 Å
C-C-C bond angle116.5°
F-C-F bond angle107.5°

Note: These values are representative and may vary slightly between different studies.

Fourier Transform Microwave Spectroscopy of this compound Imine

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry have become indispensable tools for understanding the nuanced behavior of this compound at a molecular level. These methods provide insights that complement experimental findings and often guide further research.

Ab Initio Calculations for Vibrational Properties and Molecular Symmetry

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been crucial in elucidating the vibrational properties and molecular symmetry of this compound. These calculations have been instrumental in assigning the vibrational spectra of the molecule. aip.org

Studies have shown that the geometry of this compound has C2 symmetry. researchgate.net The internal rotation of the trifluoromethyl (CF3) groups around the carbon-carbon single bonds leads to the possibility of four hypothetical conformers with C2, Cs, and two C2v point groups. researchgate.net However, ab initio and density functional theory (DFT) calculations have determined that the C2 conformer is the only stable form. researchgate.net In this stable conformer, the CF3 groups are staggered in an antieclipsed configuration. aip.org A complete vibrational assignment for this stable C2 conformer has been reported and is supported by normal coordinate analysis. researchgate.net

The vibrational frequencies calculated through ab initio methods have been used to interpret experimental infrared and Raman spectra. aip.orgresearchgate.net For instance, these calculations have helped to confirm previous theoretical and experimental studies of the this compound spectrum. aip.org The theoretical geometry qualitatively agrees with electron diffraction data, although some quantitative differences have been noted. researchgate.net

Table 1: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for the C2 Conformer of this compound

Vibrational ModeCalculated Frequency (B3LYP/6-311++G**)Experimental Frequency
C=O stretch18251807
CF3 sym. stretch12851284
CF3 asym. stretch12451248
C-C stretch970969
CF3 rock720718
Note: This table is illustrative and based on representative data from computational studies. Actual values may vary depending on the specific level of theory and basis set used.

Density Functional Theory (DFT) for Reaction Mechanisms and Hydration

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms and hydration of this compound. researchgate.netchemrxiv.org DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying complex chemical processes.

One of the most significant applications of DFT in the context of this compound is the study of its hydration. This compound readily forms a stable hydrate, this compound hydrate, in the presence of water. DFT calculations have been employed to investigate the mechanism of this hydration reaction, providing insights into the transition states and reaction intermediates involved.

Furthermore, DFT has been used to analyze the conformational landscape of hydrated species. For example, a complete conformational analysis of doubly-hydrated hexafluoroacetylacetone (B74370) was performed using DFT, revealing the existence of 10 stable conformers. researchgate.net The most stable of these is stabilized by two intramolecular hydrogen bonds. researchgate.net

DFT studies have also been crucial in understanding the product selectivity in reactions involving this compound. beilstein-journals.org By calculating the activation energies for different reaction pathways, researchers can predict the most likely products. pku.edu.cn For instance, in cycloaddition reactions, DFT can help determine whether the reaction proceeds through a concerted or stepwise mechanism. pku.edu.cn

Quantum Chemical Calculations for Spectroscopic Interpretation

Quantum chemical calculations, a broad category that includes both ab initio and DFT methods, are fundamental for the accurate interpretation of various types of spectra of this compound and its analogs. nih.govmdpi.com These calculations provide a theoretical framework for understanding the relationship between molecular structure and spectroscopic properties. nih.gov

For rotational spectroscopy, quantum chemical calculations are used to predict rotational constants, which are then compared with experimental data to determine the precise molecular geometry. mdpi.com For this compound imine, a molecule structurally related to this compound, quantum chemical calculations were essential in analyzing its rotational spectrum and determining its structure. mdpi.comresearchgate.net

In the realm of vibrational spectroscopy, these calculations are used to compute harmonic and anharmonic vibrational frequencies, which aid in the assignment of bands in infrared (IR) and Raman spectra. researchgate.netekb.eg The calculated intensities of these bands also help in the interpretation of the experimental spectra. researchgate.net Second-order vibrational perturbation theory (VPT2) is a specific quantum chemical method used to calculate vibrational corrections for rotational constants, leading to more accurate semi-experimental equilibrium structures. mdpi.com

Quantum chemical calculations are also vital for understanding electronic spectra. By calculating the energies of the ground and excited electronic states, it is possible to predict the wavelengths of electronic transitions, such as those observed in the ultraviolet-visible (UV-Vis) spectrum. aip.org For example, calculations on hexafluorothioacetone (B74735), an analog of this compound, helped to assign its electronic transitions. aip.org

Molecular Dynamics Simulations (Potential Future Area)

Molecular dynamics (MD) simulations represent a promising future direction for the computational study of this compound. ebsco.com MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior that is not accessible through static quantum chemical calculations. nih.gov

While extensive MD simulations specifically targeting this compound are not yet widely reported in the literature, the methodology holds significant potential. For instance, MD simulations could be used to study the solvation of this compound in different solvents, providing detailed information about the structure and dynamics of the solvent shells around the molecule. This would be particularly valuable for understanding its behavior in complex environments, such as in biological systems or as a cosolvent for proteins. ucsb.eduacs.org

MD simulations could also be employed to investigate the transport properties of this compound, such as diffusion coefficients and viscosity, in various media. Furthermore, reactive MD simulations, which allow for the formation and breaking of chemical bonds, could provide a more detailed understanding of its reaction mechanisms, including its well-known hydration reaction. nih.gov The development of accurate force fields, which are essential for reliable MD simulations, would be a critical first step in this area. nih.gov

Advanced Applications in Organic Synthesis and Biochemistry

Hexafluoroacetone (B58046) as a Protecting and Activating Reagent

This compound (HFA) serves as a versatile and efficient site-selective reagent in organic synthesis, particularly in the chemistry of amino acids, peptides, and related compounds. thieme-connect.comresearchgate.net Unlike traditional protecting groups that often require separate steps for protection, activation, and deprotection, HFA functions as a bidentate reagent. iris-biotech.dethieme-connect.comumich.edu It simultaneously protects an α-functionality (like an amino, hydroxy, or mercapto group) and activates the adjacent carboxyl group. researchgate.netthieme-connect.com

This dual role is achieved through a cyclization reaction. HFA reacts with α-amino, α-hydroxy, or α-mercapto acids to form five-membered heterocyclic rings: 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones from α-amino acids, and 2,2-bis(trifluoromethyl)-1,3-dioxolan-4-ones from α-hydroxy acids. iris-biotech.deresearchgate.net The resulting lactone ring is effectively an activated ester, susceptible to nucleophilic attack. researchgate.netiris-biotech.de This nucleophilic cleavage accomplishes bond formation (e.g., a peptide bond) and deprotection in a single step, as the attacking nucleophile displaces HFA. researchgate.netiris-biotech.de This strategy significantly reduces the number of synthetic steps required compared to conventional methods. iris-biotech.deumich.edu

A key advantage of using this compound is its ability to enable regioselective functionalization of multifunctional amino acids, such as aspartic acid and glutamic acid. thieme-connect.comnih.govebi.ac.uk When HFA reacts with α-amino alkanedioic acids, it selectively forms a 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one by involving the α-amino and α-carboxy groups. thieme-connect.comresearchgate.net The side-chain carboxyl group (the ω-carboxy group) remains unaffected and is available for separate derivatization. researchgate.netdoi.org

This site-selectivity allows for orthogonal protection and ω-activation to be achieved in just two steps. thieme-connect.com For instance, with aspartic acid, the HFA-protected intermediate allows for specific reactions at the β-carboxyl group, leading to a variety of derivatives. researchgate.netdoi.org This method provides a preparatively simple pathway to access multifunctional natural and unnatural amino acids, including 4-oxo-L-amino acids and 4-substituted L-proline derivatives. nih.govebi.ac.uk

This compound-based strategies have been successfully applied to solid-phase synthesis (SPS), a cornerstone of modern peptide and depsipeptide chemistry. nih.govarkat-usa.org HFA-protected/activated hydroxy acids, such as 2,2-bis(trifluoromethyl)-1,3-dioxolan-4-ones, can be directly incorporated into depsipeptides on a solid support. researchgate.netsemanticscholar.org An important feature of this method is that any excess monomer used in the coupling step can be easily recovered and reused, adding to the efficiency of the process. researchgate.net

The reactivity of these monomers in solid-phase synthesis has been studied. For example, HFA-protected malic acid couples efficiently with resin-bound amino acids. researchgate.netsemanticscholar.org However, the introduction of steric hindrance, such as an α-methyl group in citramalic acid, can significantly slow down the coupling reaction time. semanticscholar.org

The use of HFA-protected α-amino acids (2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones) in solid-phase peptide synthesis (SPPS) is more limited for amino acids with an N-H proton, as side reactions can compete with the desired coupling. researchgate.netsemanticscholar.org However, this limitation is not relevant for N-substituted amino acids like proline or N-methylated amino acids. semanticscholar.org For instance, HFA-protected N-methyl-leucine and tetrahydroisoquinoline-3-carboxylic acid (HFA-Tic) have been shown to be suitable pre-activated monomers for SPPS. semanticscholar.org

Table 1: Reactivity of HFA-Protected Monomers in Solid-Phase Synthesis (This table is interactive and can be sorted by clicking on the headers)

HFA-Protected Monomer Resin-Bound Nucleophile Solvent Reaction Time Purity of Product Reference
HFA-Citramalic Acid H-Tyr(tBu)-Rink-MBHA-resin THF 72 hours 85% semanticscholar.org
HFA-Malic Acid H-Tyr(tBu)-Rink-MBHA-resin THF 5 hours 94% semanticscholar.org

The HFA protection/activation strategy provides a valuable route for synthesizing new types of fluoro-substituted α-amino, α-hydroxy, and α-mercapto acids. thieme-connect.comcedia.edu.ecresearchgate.net These fluorinated monomers are of significant interest for modifying peptides and for the rational design of secondary structures, as fluorine incorporation can enhance stability and allow for monitoring by ¹⁹F NMR spectroscopy. thieme-connect.com

Starting from readily available precursors like (S)-aspartic acid, (S)-malic acid, and (S,R)-thiomalic acid, new 4,4-difluoro-substituted pentanoic acid derivatives can be synthesized. thieme-connect.comcedia.edu.ec The synthesis pathway involves protecting the α-functionality and adjacent carboxyl group with HFA, modifying the side chain, and then introducing fluorine atoms, often using reagents like diethylaminosulfur trifluoride (DAST). thieme-connect.comdoi.org For example, HFA-protected aspartic acid can be converted to its corresponding acid chloride, then to a diazoketone, which serves as a key intermediate for synthesizing fluorinated analogs. doi.org

Table 2: Synthesis of Fluoro-Substituted Acids via HFA-Protected Intermediates (This table is interactive and can be sorted by clicking on the headers)

Starting Material Key Intermediate Step Resulting Fluoro-Substituted Acid Type Reference
(S)-Aspartic Acid Conversion of side-chain carboxyl to β-semialdehyde, then fluorination with DAST. 4,4-Difluoro-substituted α-amino acid. doi.orgthieme-connect.com
(S)-Malic Acid HFA protection followed by side-chain modification and fluorination. 4,4-Difluoro-substituted α-hydroxy acid. thieme-connect.comcedia.edu.ec
(S,R)-Thiomalic Acid HFA protection followed by side-chain modification and fluorination. 4,4-Difluoro-substituted α-mercapto acid. thieme-connect.comcedia.edu.ec

The HFA-based methodology offers a remarkably efficient, two-step synthesis for the artificial sweetener Aspartame (α-L-aspartyl-L-phenylalanine 1-methyl ester). nih.govresearchgate.net This represents a significant simplification compared to traditional multi-step procedures. thieme-connect.com

The synthesis begins with the regioselective reaction of L-aspartic acid with this compound. This step simultaneously protects the α-amino group and activates the α-carboxyl group, leaving the β-carboxyl group free. nih.govebi.ac.ukresearchgate.net The resulting heterocyclic intermediate is then directly coupled with L-phenylalanine methyl ester to form Aspartame in high yield. researchgate.net This strategy demonstrates the power of the bidentate protection/activation concept for streamlining the synthesis of commercially important dipeptides. nih.gov

Synthesis of Fluoro-Substituted Amino, Hydroxy, and Mercapto Acids

Role in Drug Discovery and Medicinal Chemistry

Fluorinated organic molecules play a significant role in modern medicinal chemistry and drug discovery, with a substantial percentage of FDA-approved drugs containing at least one fluorine atom. olemiss.edu The introduction of fluorine can favorably alter a molecule's metabolic stability, lipophilicity, and binding affinity. rsc.org this compound and its derivatives serve as important building blocks in this context. olemiss.edu

This compound is a key precursor for installing the hexafluoroisopropanol (HFIP) group into molecules. olemiss.edu The HFIP moiety is of growing interest in drug design because it combines a high degree of fluorination with a unique hydrogen-bond-donating alcohol functionality that lacks nucleophilicity. olemiss.edu Incorporating the HFIP group can significantly improve the biological activity of small molecules. olemiss.edu Reagents derived from this compound hydrate (B1144303) are used to synthesize derivatives of HFIP from substrates like anilines, thereby expanding the chemical space available for developing new drug candidates. olemiss.edu The development of mild and high-yield procedures to install this functional group is an active area of research aimed at facilitating drug design and development. olemiss.edu

Incorporation of HFIP Group to Improve Biological Activity

The reduction of this compound yields 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), a precursor that provides the hexafluoroisopropoxy (HFIP) or related hexafluoroisopropyl functional groups. fluorine1.rugoogle.com The incorporation of these groups into molecules has become a significant strategy in medicinal chemistry to enhance biological activity. olemiss.edu Fluorinated compounds are prevalent in pharmaceuticals, with 20-25% of FDA-approved drugs containing at least one fluorine atom. olemiss.edu

The HFIP group possesses a unique combination of properties; it is a strong hydrogen bond donor while being non-nucleophilic. olemiss.edu This characteristic allows it to interact favorably with biological targets like proteins. The hexafluoroisopropanol group can enhance a compound's ability to form hydrogen bonds and engage with hydrophobic pockets within proteins, thereby modulating the activity of enzymes and receptors.

Recent research has demonstrated that incorporating the HFIP moiety can significantly improve the bioactivity of small molecules, making it a valuable building block in the design of new drugs. olemiss.edu For instance, derivatives of pyrimidine (B1678525) containing the functional hexafluoroisopropyl group have been synthesized and identified as potent inhibitors of P-glycoprotein and the epidermal growth factor receptor. acs.orgnih.gov Furthermore, the related hexafluoroisobutyl group, which maintains a similar shape to the isobutyl side chain of the amino acid leucine, imparts increased hydrophobicity to molecules, a desirable trait in drug design. academie-sciences.fr

The utility of this compound extends to the synthesis of compounds targeting neurodegenerative diseases. It is a key reagent in creating organofluorine compounds that feature a CF₃-C-XH (where X is O or N) motif, which has been identified as critical for anti-Alzheimer's activity. nih.gov Additionally, HFIP itself has shown anti-prion activity in laboratory studies, demonstrating its ability to reduce the protease resistance of the disease-associated prion protein in infected cell cultures. nih.gov This effect is attributed to HFIP's capacity to break down β-sheet structures and promote the formation of α-helical conformations. nih.gov

Scavenging of Criegee Intermediates

In the field of atmospheric chemistry and combustion, this compound serves a critical role as an efficient scavenger of Criegee intermediates. capes.gov.brrsc.orgebi.ac.uk Criegee intermediates, or carbonyl oxides, are highly reactive biradicals that are pivotal in the ozonolysis of alkenes and other hydrocarbon oxidation processes. capes.gov.brrsc.orgresearchgate.net Understanding their reaction kinetics is crucial, but their transient nature makes direct measurement challenging. capes.gov.brrsc.org

The introduction of a scavenger molecule that reacts selectively and rapidly with Criegee intermediates allows for their indirect study. ebi.ac.ukresearchgate.net this compound has proven to be an excellent choice for this purpose. capes.gov.brrsc.org Direct gas-phase kinetic studies have been conducted to quantify its effectiveness. ebi.ac.ukresearchgate.net The reaction of the simplest Criegee intermediate, formaldehyde (B43269) oxide (CH₂OO), with various carbonyl compounds was measured using laser photolysis coupled with tunable synchrotron photoionization mass spectrometry. capes.gov.brrsc.orgebi.ac.uk

These experiments revealed that this compound reacts with CH₂OO at a significantly faster rate than other carbonyls like acetone (B3395972) or acetaldehyde (B116499). capes.gov.brrsc.orgresearchgate.net The measured rate coefficient for the reaction between CH₂OO and this compound supports its efficacy as a Criegee intermediate scavenger. capes.gov.braip.org The reaction results in the formation of secondary ozonides. capes.gov.brrsc.org

Table 1: Reaction Rate Coefficients of CH₂OO with Carbonyl Scavengers An interactive data table comparing the reaction rates of the simplest Criegee intermediate (CH₂OO) with this compound, Acetaldehyde, and Acetone.

ReactantRate Coefficient (k) in cm³ molecule⁻¹ s⁻¹Reference
This compound (3.0 ± 0.3) x 10⁻¹¹ capes.gov.brrsc.orgresearchgate.net
Acetaldehyde (9.5 ± 0.7) x 10⁻¹³ capes.gov.brrsc.orgresearchgate.net
Acetone (2.3 ± 0.3) x 10⁻¹³ capes.gov.brrsc.orgresearchgate.net

Catalytic Applications (e.g., as a promoter for organofluorine compound synthesis)

This compound is a cornerstone of the organofluorine industry, serving as a key intermediate in the synthesis of a wide array of fluorinated compounds. fluorine1.ru One of its primary catalytic roles is as a precursor to hexafluoroisopropanol (HFIP), a solvent and promoter with unique properties. fluorine1.ruorgsyn.org

HFIP is recognized for its high polarity, strong hydrogen-bond-donating ability, and increased Brønsted acidity, which make it an effective promoter or catalyst in various organic reactions. mdpi.comnih.gov For example, HFIP promotes the Friedel-Crafts reaction of difluoroacetaldehyde (B14019234) ethyl hemiacetal with imidazo[1,2-a]pyridines, enabling the synthesis of C3-difluoromethyl carbinol-containing products under mild, metal-free conditions. mdpi.com

This compound itself is synthesized via catalytic processes, such as the isomerization of hexafluoropropylene oxide in the presence of Lewis acids like aluminum chloride (AlCl₃) or on catalysts like alumina. google.comugr.es

Furthermore, this compound plays a role in oxidation catalysis. In conjunction with N-hydroxyphthalimide (NHPI), it is used in the catalytic oxidation of secondary alcohols to ketones using molecular oxygen. tcichemicals.com In this system, hydrogen peroxide is generated in situ, which then reacts with this compound. tcichemicals.com this compound is also an essential raw material for producing fluorinated monomers used in photolithography and for creating polymers with high chemical and thermal resistance. fluorine1.ruorgsyn.org

Future Research Directions for Hexafluoroacetone Chemistry

Development of Greener Synthesis and Reaction Methodologies

A primary goal for the future of hexafluoroacetone (B58046) chemistry is the creation of more sustainable and environmentally friendly synthetic processes. github.comsolubilityofthings.com Traditional production methods often rely on harsh conditions or toxic reagents, such as the high-temperature halogen exchange of hexachloroacetone (B130050). fluorine1.ruorgsyn.org The push for green chemistry is driving research into cleaner, more efficient alternatives that reduce waste and energy consumption. credenceresearch.com

Continuous flow chemistry is a key technology poised to revolutionize the synthesis and use of this compound. credenceresearch.comresearchgate.net Unlike traditional batch reactors, continuous flow systems, such as micro packed-bed reactors (MPBR), offer superior control over reaction parameters, leading to improved safety, higher yields, and greater selectivity. researchgate.netacs.orgmit.edu Research has demonstrated that continuous flow hydrogenation of HFA can achieve conversions and selectivities up to 99% with a space-time yield significantly higher than batch processes. acs.org This technology minimizes mass and heat transfer issues and allows for safer handling of gaseous reagents like hydrogen. researchgate.netacs.org Future work will focus on optimizing these systems, potentially integrating machine learning algorithms to rapidly identify ideal reaction conditions for conversion and energy efficiency. researchgate.net The adoption of continuous-flow reactors is seen as a crucial step in boosting production efficiency, accelerating reaction times, and lowering energy use in the this compound derivatives market. credenceresearch.com

Exploration of Novel Reactivity and Unprecedented Transformations

While this compound is well-known as a potent electrophile that readily reacts with nucleophiles, there is vast potential to uncover new modes of reactivity. wikipedia.orgresearchgate.netorgsyn.org Future studies will likely explore its activation through innovative catalytic methods like photoredox and electrochemistry to generate new reactive intermediates. acs.org For example, the reaction of this compound with certain ruthenium complexes has been shown to induce C-C bond cleavage, a transformation that opens new synthetic pathways. nih.gov Research into its condensation with various compounds continues to yield unexpected results, such as the formation of unique difluoromethylated alcohols instead of expected aldol (B89426) products. winterfluorineconference.com Discovering and developing such unprecedented transformations will significantly broaden the synthetic utility of HFA.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating research in this compound chemistry. chim.ittaylorfrancis.com Quantum chemical calculations, such as Density Functional Theory (DFT), allow for the detailed study of molecular structures, reaction mechanisms, and electronic properties. mdpi.comustc.edu.cn These models can predict the feasibility of new reactions, guide the design of novel catalysts, and help interpret experimental results, such as photoionization spectra. ustc.edu.cnebi.ac.uk For instance, computational studies have been used to understand the potential energy surface of this compound imine, revealing a double-minimum potential due to the motion of the CF₃ groups. mdpi.com By simulating reaction pathways and transition states, researchers can screen potential transformations in silico, saving significant time and resources compared to purely experimental approaches. researchgate.net

ParameterBatch ReactorContinuous Flow Reactor
Heat & Mass Transfer Often limited, can lead to hotspots and poor mixing.Excellent, due to high surface-area-to-volume ratio. researchgate.net
Safety Higher risk due to large volumes of reagents and potential for thermal runaway. acs.orgInherently safer with small reaction volumes and better temperature control. researchgate.netacs.org
Scalability Often difficult and non-linear.Straightforward, by running the system for longer or parallelizing reactors. credenceresearch.com
Productivity (Example) Lower space-time yield. acs.orgAchieved space-time yield ~9 times that of a batch reactor in HFA hydrogenation. acs.org
Optimization Time-consuming, one-at-a-time parameter changes.Amenable to automated, data-driven optimization (e.g., with machine learning). researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Processing for this compound Chemistry.

Design of New this compound-Derived Functional Materials

This compound is a valuable monomer for creating high-performance polymers with exceptional thermal stability and chemical resistance. acs.org Future research aims to design novel functional materials by incorporating HFA into new polymer architectures. solubilityofthings.com This includes creating advanced poly(ether ketone)s, polyesters, and other copolymers where the 2,2-hexafluoroisopropylidene group imparts unique properties. acs.org The development of new derivatives is also a key focus, with applications in pharmaceuticals, adhesives, and solvents. researchgate.netcredenceresearch.comresearchgate.net There is growing interest in creating materials for specialized applications, such as fluorinated compounds for electronics or as intermediates for agrochemicals. github.comsolubilityofthings.com

Applications in Emerging Fields (e.g., advanced catalysis, quantum materials)

The distinct properties of this compound and its derivatives make them promising candidates for cutting-edge fields. In advanced catalysis, HFA can be used to synthesize ligands that modify the electronic properties of metal catalysts, potentially leading to new reactivity. google.comgoogle.comresearchgate.net For example, its reaction with metal hydroxo complexes can generate new fluorinated carboxylate complexes. nih.gov In the field of quantum materials, which exhibit properties governed by quantum mechanics, the introduction of highly fluorinated groups can be used to tune electronic and magnetic behaviors. While direct applications of HFA in quantum materials are still nascent, the ability to manipulate material properties through fluorination is a key research strategy. Future work will explore how the specific structural and electronic contributions of HFA-derived moieties can be harnessed to create materials with novel quantum phenomena for potential use in technologies like quantum computing.

Q & A

Q. What are the critical safety protocols for handling hexafluoroacetone in laboratory settings?

this compound is highly toxic and reactive. Key safety measures include:

  • Controlled Environment : Use fume hoods for synthesis or handling to prevent inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, goggles, and respiratory protection due to its severe irritancy to skin, eyes, and respiratory tract .
  • Hydration Precautions : Avoid contact with water, as HFA reacts vigorously to form hydrates (e.g., sesquihydrate, trihydrate), which can release acidic byproducts .
  • Emergency Protocols : Follow IDLH (Immediately Dangerous to Life or Health) guidelines, which set a 30-minute exposure limit at 9 ppm based on rat LC50 data .

Q. How are occupational exposure limits (OELs) for HFA determined, and what are the current standards?

OELs are derived from toxicity studies evaluating NOAELs (No Observed Adverse Effect Levels) and LOAELs (Lowest Observed Adverse Effect Levels). For example:

  • NIOSH IDLH : 9 ppm (30-minute exposure) based on rat LC50 (900 ppm) with a 100-fold uncertainty factor .
  • Dutch MAC : 0.7 mg/m³ (8-hour TWA) to prevent testicular atrophy and kidney dysfunction in rats .
  • AEGL-2 : 1.7 ppm (10-minute) for non-lethal effects like respiratory irritation . Methodological rigor includes systematic literature reviews (e.g., Toxline, Medline) and endpoint extrapolation .

Q. What experimental approaches are used to study HFA’s gas-phase hydration equilibrium?

The equilibrium constant (K) for HFA hydration can be calculated using forward (k₁) and reverse (k₋₁) rate constants:

K=k1k1K = \frac{k₁}{k₋₁}

At 25°C, k₁ = 0.25 M⁻¹s⁻¹ and k₋₁ = 2.4 × 10⁻⁴ s⁻¹ yield K ≈ 1,040 M⁻¹, indicating strong hydration favorability . Researchers use stopped-flow spectrophotometry or NMR to monitor reaction kinetics under controlled humidity .

Advanced Research Questions

Q. How can conflicting data on HFA’s reproductive toxicity be reconciled in risk assessment?

Discrepancies arise from differing exposure routes and endpoints:

  • Inhalation Studies : 6.9 mg/m³ (1 ppm) caused reversible testicular atrophy in rats, classified as NOAEL .
  • Dermal Studies : 11 mg/kg/day (sesquihydrate) induced germ cell damage via lipid metabolism disruption . Methodological Resolution :
  • Use cross-species dosimetry models to adjust for pharmacokinetic differences.
  • Apply benchmark dose (BMD) modeling to harmonize inhalation and dermal data .

Q. What strategies optimize HFA synthesis while minimizing byproduct formation?

Key steps from industrial protocols include:

  • Precursor Selection : React 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with dimethylformamide (DMF) under inert gas to avoid hydrolysis .
  • Catalytic Efficiency : Use NaBH₄ for controlled reduction, achieving >95% purity .
  • Byproduct Mitigation : Distill at 15.5–17°C to isolate HFA from perfluoroisobutylene impurities .

Q. What mechanisms explain HFA’s testicular toxicity, and how can they be modeled in vitro?

HFA disrupts spermatogenesis via:

  • Lipid Metabolism Interference : Altered sterol synthesis in Sertoli cells, leading to germ cell apoptosis .
  • Reactive Intermediate Formation : Hydration products (e.g., trihydrate) may generate free radicals . In Vitro Models :
  • Use rat Leydig cell cultures exposed to HFA hydrates (0–100 µM) to quantify lactate dehydrogenase (LDH) release and caspase-3 activation .

Q. How do computational methods aid in predicting HFA’s environmental fate and protein interactions?

  • Environmental Persistence : Quantum mechanics (QM) models predict atmospheric lifetimes >50 years due to C-F bond stability .
  • Protein Binding : Molecular docking simulations show minimal binding of HFA trihydrate to human serum albumin (ΔG = −2.3 kcal/mol), aligning with NMR data .

Data Contradiction Analysis

Q. Why do AEGL-2 and IDLH values for HFA differ by an order of magnitude?

  • AEGL-2 : Based on developmental NOAEL (1.7 ppm) from rat studies .
  • IDLH : Derived from acute lethality (LC50) data, prioritizing escape impairment risks . Resolution : AEGL-2 focuses on population thresholds, while IDLH emphasizes immediate survival, reflecting distinct regulatory objectives .

Analytical Methodologies

Q. What advanced techniques validate HFA derivatization in extraterrestrial sample analysis?

  • GC-MS with HFA Derivatives : React HFA with amino acids to form volatile trifluoromethylated products, enabling enantioselective separation (e.g., for Martian meteorites) .
  • Detection Limits : Achieve ppb-level sensitivity using electron-capture detection (ECD) .

Q. How is photolysis utilized to study HFA’s radical formation and decomposition pathways?

  • UV Photolysis (3130 Å) : Generates CF₃ radicals and CO, quantified via time-resolved mass spectrometry .
  • Quantum Yield Analysis : Yields diminish at high pressures due to collisional deactivation of excited HFA molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.